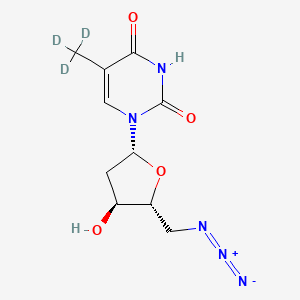
Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside involves several steps. The starting material is typically a glucopyranoside derivative, which undergoes a series of chemical reactions to introduce the azido group and the benzyl protecting groups. The reaction conditions often involve the use of solvents such as chloroform, dichloromethane, ethyl acetate, and methanol . The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen in the presence of a catalyst.
Oxidation Reactions: The benzyl groups can be oxidized under specific conditions to yield corresponding carboxylic acids or aldehydes.
Common reagents used in these reactions include hydrogen, catalysts like palladium on carbon, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside is extensively used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for the synthesis of more complex glycosides and glycoconjugates.
Biology: The compound is used to study glycosylation processes and the role of glycosides in biological systems.
Medicine: Research involving this compound can lead to the development of new therapeutic agents, particularly in the field of antimicrobial and anticancer drugs.
Mechanism of Action
The mechanism of action of Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside involves its interaction with specific molecular targets, particularly those involved in glycosylation processes. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property makes it a valuable tool in bioconjugation and labeling studies.
Comparison with Similar Compounds
Benzyl 4-Azido-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside can be compared with other similar compounds, such as:
Benzyl 4-Amino-4,6-dideoxy-2-O-methyl-3-O-benzyl-D-glucopyranoside: This compound has an amino group instead of an azido group and exhibits potential antimicrobial and antitumor activities.
Methyl 4-Azido-4,6-dideoxy-alpha-D-mannopyranoside: This compound is used in the synthesis of antigenic determinants and has similar azido functionality.
The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and applications in various research fields.
Properties
Molecular Formula |
C21H25N3O4 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-3-azido-5-methoxy-2-methyl-4,6-bis(phenylmethoxy)oxane |
InChI |
InChI=1S/C21H25N3O4/c1-15-18(23-24-22)19(26-13-16-9-5-3-6-10-16)20(25-2)21(28-15)27-14-17-11-7-4-8-12-17/h3-12,15,18-21H,13-14H2,1-2H3/t15-,18-,19+,20-,21?/m1/s1 |
InChI Key |
LKPLZOKFVZYWHM-IJFYFLOXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)N=[N+]=[N-] |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2=CC=CC=C2)OC)OCC3=CC=CC=C3)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Nitrophenyl)methyl] (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Ester](/img/structure/B13865620.png)






![(1S,6R,8R,9R,10S,15R,17R,18R)-8,17-bis(6-aminopurin-9-yl)-9,18-dihydroxy-7,16-dioxa-2,4,11,13-tetrazatricyclo[13.3.0.06,10]octadecane-3,12-dione](/img/structure/B13865660.png)
![1H-Imidazol-4,5-d2-2-amine, 1-[(6-chloro-3-pyridinyl)methyl]-4,5-dihydro-4,5-d2-N-nitro-; Imidacloprid D4 (imidazolidin-4,4,5,5 D4); Imidacloprid-d4](/img/structure/B13865667.png)

